Scientific Field: This application falls under the field of Biomedical Research, specifically in the development of treatments for Hepatitis C .
Summary of the Application: 16:0 Succinyl PE is used in the production of a specific copolymer, PHEA-EDA-DPPE-GAL . This copolymer is then used in the preparation of nanoparticles loaded with a prodrug of ribavirin (RBV), a medication used to treat Hepatitis C . The goal of this application is to create hepatic cell-targeted carriers for the treatment of Hepatitis C .
Methods of Application or Experimental Procedures: The specific methods involve the synthesis of the PHEA-EDA-DPPE-GAL copolymer using 16:0 Succinyl PE . This copolymer is then used to prepare nanoparticles loaded with RBV tripalmitate . These nanoparticles are designed to target hepatic cells, exploiting the presence of carbohydrate receptors in the liver .
Scientific Field: This application falls under the field of Biomedical Research, specifically in the construction of Liposomes .
Summary of the Application: 16:0 Succinyl PE is used to simulate a biological phospholipid membrane . Liposomes, which are the main component of vesicles with concentric phospholipid bilayer membranes, can be constructed using this compound . These liposomes can be used to construct drug delivery systems for anti-cancer and anti-infection fields .
Methods of Application or Experimental Procedures: The specific methods involve the use of 16:0 Succinyl PE to form liposomes . Highly polar water-soluble payloads can be trapped in the internal aqueous space of liposomes, while lipophilic payloads can partition into and become part of the lipid bilayer . This makes it especially useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is a phospholipid compound characterized by its unique structure, which includes two palmitic acid chains attached to a glycerol backbone, along with a phosphoethanolamine head group modified by a succinyl group. Its molecular formula is C₄₁H₇₇NO₁₁PNa, and it has a molecular weight of approximately 814.014 g/mol. This compound is known for its stability and purity, often exceeding 99% in commercial preparations .
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) exhibits significant biological activity, particularly in drug delivery systems. Its amphiphilic nature allows it to form lipid bilayers or micelles, facilitating the encapsulation and transport of hydrophobic drugs. Additionally, it has been studied for its potential in enhancing cellular uptake due to its ability to interact with cell membranes .
The synthesis methods for this compound typically involve:
Commercial suppliers often provide detailed protocols for synthesizing this compound in laboratory settings .
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) has various applications:
Its versatility makes it valuable in both research and industrial applications .
Studies have shown that this compound interacts effectively with biological membranes, influencing membrane fluidity and permeability. Its ability to form stable liposomal structures enhances drug solubility and bioavailability. Interaction studies often focus on how these liposomes can improve targeted drug delivery mechanisms in various therapeutic contexts .
Several compounds share structural similarities with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt). Here are a few notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | Contains palmitic acid chains | Choline head group instead of ethanolamine |
| 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine | Similar backbone but lacks succinyl modification | No succinyl group; simpler structure |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | Contains unsaturated oleic acid chains | Different fatty acid composition |
| 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol | Contains palmitic acid chains | Glycerol head group instead of ethanolamine |
The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) lies in its functionalized head group which enhances its solubility and interaction with biological systems compared to other similar compounds .